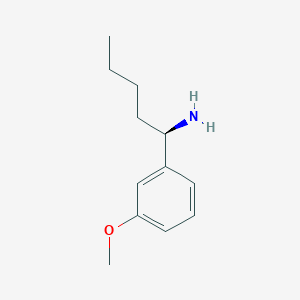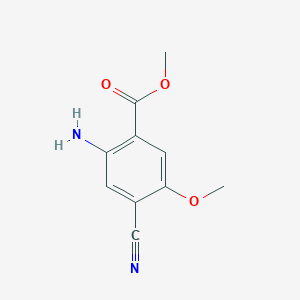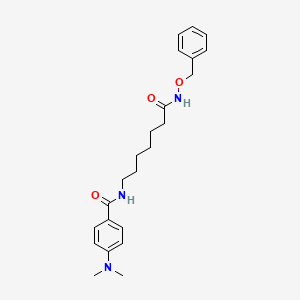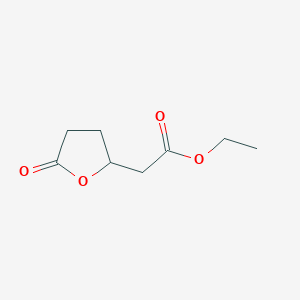
Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group at the 5-position and an ethyl acetate group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of 5-oxotetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-oxotetrahydrofuran-2-carboxylic acid and ethanol.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or other nucleophiles in the presence of a base.
Major Products Formed
Hydrolysis: 5-oxotetrahydrofuran-2-carboxylic acid and ethanol.
Reduction: Ethyl 2-(5-hydroxytetrahydrofuran-2-yl)acetate.
Substitution: Amides or other substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as hydrolysis, reduction, or substitution. In biological systems, its mechanism of action may involve interaction with specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tetrahydrofuran ring and the ketone group. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other esters may not fulfill.
List of Similar Compounds
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the production of perfumes and as a solvent.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
ethyl 2-(5-oxooxolan-2-yl)acetate |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h6H,2-5H2,1H3 |
InChI Key |
YBRXZUCWNYTTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


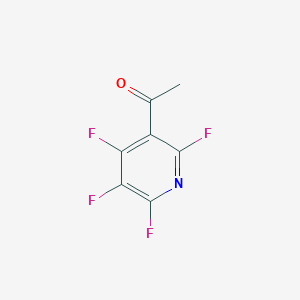
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
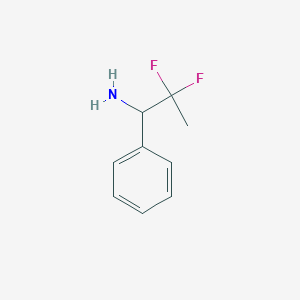
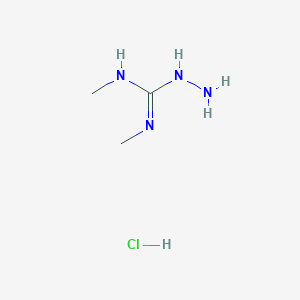
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
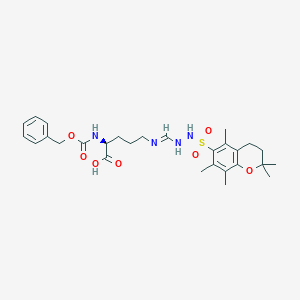
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)-3-methylbenzonitrile](/img/structure/B12971389.png)
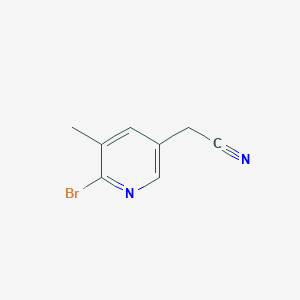
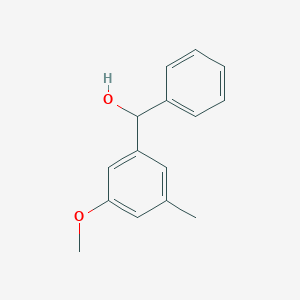
![2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
